REACTION_CXSMILES
|
[O:1]=[C:2]([CH:4]=[C:5]([CH3:7])[CH3:6])[CH3:3].[Cl-].[Al+3].[Cl-].[Cl-].[CH2:12]=[CH:13][C:14](=C)[CH3:15].[C:17]1(C)CCC(C(C)=C)CC=1>C1(C)C=CC=CC=1>[C:2]([CH:4]1[CH2:15][CH2:14][C:13]([CH3:12])=[CH:6][C:5]1([CH3:17])[CH3:7])(=[O:1])[CH3:3] |f:1.2.3.4|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CCC(CC1)C(=C)C)C
|
Name
|
|
Quantity
|
441 g
|
Type
|
reactant
|
Smiles
|
O=C(C)C=C(C)C
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
2100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
material
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Quantity
|
548 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
at 15°-20° C
|
Type
|
WASH
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Details
|
at 15°-25° C., the reaction mixture is washed successively with 10% hydrochloric acid sollution, water, 10% sodium bicarbonate solution, and water
|
Type
|
DISTILLATION
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Details
|
The washed material is distilled rapidly at 3 mm Hg
|
Type
|
CUSTOM
|
Details
|
to give 626 g of crude product
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1C(C=C(CC1)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 478 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |